

An In-depth Technical Guide to 8-Methylaminoadenosine: Structure, Properties, and Biological Context

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Compound of Interest

Compound Name: 8-Methylaminoadenosine

Cat. No.: B15495281

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Disclaimer: Publicly available research specifically detailing the synthesis, experimental protocols, and biological activity of **8-Methylaminoadenosine** is limited. This guide provides a comprehensive overview of its known chemical properties and draws context from the closely related and more extensively studied compound, 8-Methyladenosine, as well as from complex derivatives of **8-Methylaminoadenosine**. This information is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

8-Methylaminoadenosine is a modified purine nucleoside, characterized by a methylamino group at the 8-position of the adenine base. This modification influences the molecule's electronic properties and hydrogen bonding potential, distinguishing it from adenosine and its other methylated analogues.

Below is a table summarizing the known physicochemical properties of **8-Methylaminoadenosine** and, for comparison, its parent compound 8-Methyladenosine.

Property	8-Methylaminoadenosine	8-Methyladenosine
Molecular Formula	C11H16N6O4[1][2]	C11H15N5O4[3]
Molecular Weight	296.28 g/mol [1][2]	281.27 g/mol [3]
Physical Form	Solid[1]	Crystalline solid
Purity	≥95.0%[1]	≥98%
Boiling Point (Predicted)	679.0±65.0 °C[2]	Not available
Density (Predicted)	2.00±0.1 g/cm3 [2]	Not available
pKa (Predicted)	13.10±0.70[2]	Not available
IUPAC Name	2-[6-amino-8-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol[2]	(2R,3R,4S,5R)-2-(6-amino-8-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol[3]

Synthesis and Experimental Protocols

While a direct, detailed experimental protocol for the synthesis of **8-Methylaminoadenosine** is not readily available in the reviewed literature, the synthesis of a complex derivative, Genz-644131 (8-methyl-5'-{--INVALID-LINK--}adenosine), provides insight into a potential synthetic strategy for modification at the 8-position of adenosine.

Example Synthetic Workflow: Genz-644131

The synthesis of Genz-644131, a potent inhibitor of S-adenosylmethionine decarboxylase with trypanocidal activity, involves the initial methylation of the 8-position of the purine ring.[4]



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Synthetic pathway for Genz-644131.

Methodology:

- Protection: The hydroxyl groups of 8-Bromoadenosine are protected using hexamethyldisilazane.
- Methylation: A palladium-catalyzed coupling reaction with trimethylaluminum is used to install the methyl group at the 8-position of the purine ring.[1][5]
- Chlorination: The 5'-hydroxyl group of the ribose is converted to a chloro group using thionyl chloride in pyridine.
- Amination: The 5'-chloro derivative is treated with excess methylamine to introduce the methylamino group at the 5' position.
- Alkylation: The 5'-methylamino compound is then alkylated to yield the protected final product.
- Deprotection: The protecting groups are removed to yield Genz-644131.

Biological Activity and Signaling Pathways

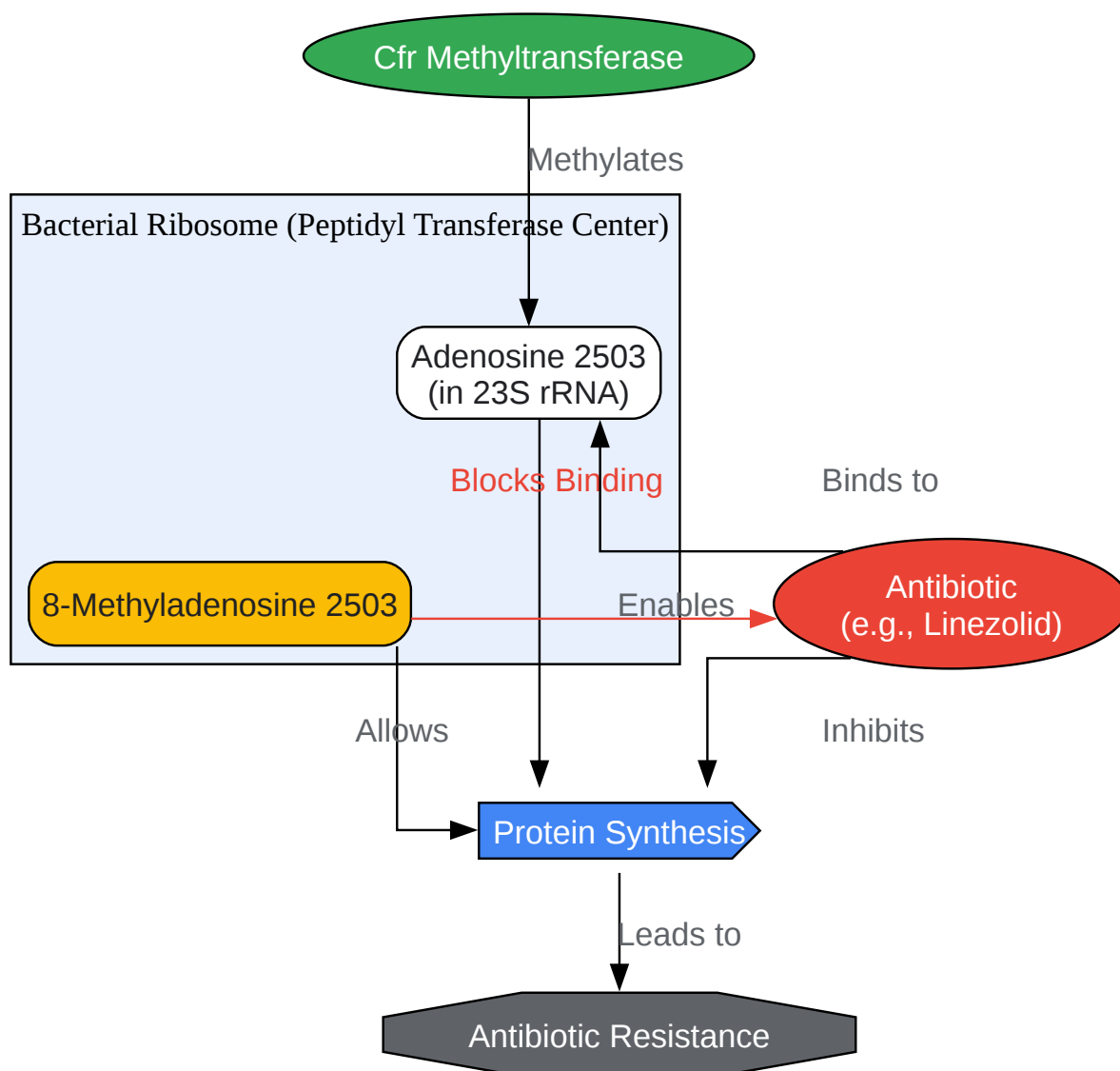
Direct evidence of the biological activity and modulated signaling pathways for **8-Methylaminoadenosine** is not prominent in the existing literature. However, the biological roles of the related 8-Methyladenosine and the derivative Genz-644131 offer significant insights into its potential therapeutic applications.

8-Methyladenosine: A Key Player in Antibiotic Resistance

8-Methyladenosine has been identified as a naturally occurring modification in the 23S rRNA of bacteria. This methylation is catalyzed by the Cfr methyltransferase and confers resistance to multiple classes of antibiotics that target the peptidyl transferase center of the ribosome.[6]

Mechanism of Action:

The methylation at position 8 of adenosine A2503 in the 23S rRNA sterically hinders the binding of antibiotics to the ribosome, thereby preventing their inhibitory action on protein synthesis.[6] This mechanism is a critical factor in the development of antibiotic resistance in certain bacterial strains.



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Mechanism of Cfr-mediated antibiotic resistance.

Genz-644131: A Trypanocidal Agent

As previously mentioned, Genz-644131, a derivative of **8-Methylaminoadenosine**, is an inhibitor of S-adenosylmethionine decarboxylase (AdoMetDC), an essential enzyme in the polyamine biosynthesis pathway of trypanosomes. By inhibiting this enzyme, Genz-644131 disrupts critical cellular functions in these parasites, leading to their death. This compound has demonstrated curative effects in animal models of trypanosomiasis.[\[4\]](#)

Quantitative Data

Quantitative data specifically for **8-Methylaminoadenosine** is not available in the reviewed literature. The following table presents data for the derivative Genz-644131, which showcases the therapeutic potential of 8-methylated adenosine compounds.

Compound	Target Organism	Assay	IC50 / Efficacy	Reference
Genz-644131	Trypanosoma brucei brucei	In vivo acute infection model	Curative at single daily doses of 1, 2, 2.5, and 5 mg/kg	[5]
Genz-644131	Trypanosoma brucei rhodesiense (drug-resistant)	In vivo acute infection model	Single-dose activity in the 1- to 5 mg/kg range	[4]

Future Research Directions

The study of **8-Methylaminoadenosine** presents several avenues for future research:

- Development of a robust synthetic protocol: A detailed and optimized synthesis method is crucial for making this compound more accessible for research.
- Investigation of biological activity: Screening **8-Methylaminoadenosine** against a panel of kinases, methyltransferases, and purinergic receptors could reveal novel biological targets.
- Antimicrobial potential: Given the role of 8-methyladenosine in antibiotic resistance, it would be valuable to explore whether **8-Methylaminoadenosine** or its derivatives could act as

inhibitors of Cfr methyltransferase or have other antimicrobial properties.

- RNA modification studies: Investigating whether **8-Methylaminoadenosine** can be incorporated into RNA and what effects it might have on RNA structure and function is another promising area of research.

In conclusion, while direct experimental data on **8-Methylaminoadenosine** is sparse, the information available for its close analogues suggests that it is a compound of significant interest with potential applications in antimicrobial and antiparasitic drug development. Further research is warranted to fully elucidate its chemical and biological properties.

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